molecular formula C38H42O12 B1251990 Staminolactone B

Staminolactone B

Cat. No.: B1251990
M. Wt: 690.7 g/mol
InChI Key: XMQCLXXXCHXFQN-CWUCWMPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Staminolactone B is a natural product found in Orthosiphon and Orthosiphon aristatus with data available.

Properties

Molecular Formula

C38H42O12

Molecular Weight

690.7 g/mol

IUPAC Name

[(1R,2R,4S,6S,7S,8R,9S,10S,11S,12S,13S)-6,7-diacetyloxy-8-benzoyloxy-12-ethenyl-2-hydroxy-5,5,9,13-tetramethyl-15-oxo-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecan-11-yl] benzoate

InChI

InChI=1S/C38H42O12/c1-8-24-27(47-32(42)22-15-11-9-12-16-22)29-36(6)25(19-26(41)38(29)34(44)49-37(24,7)50-38)35(4,5)30(46-21(3)40)28(45-20(2)39)31(36)48-33(43)23-17-13-10-14-18-23/h8-18,24-31,41H,1,19H2,2-7H3/t24-,25-,26+,27+,28-,29+,30+,31-,36-,37+,38-/m0/s1

InChI Key

XMQCLXXXCHXFQN-CWUCWMPNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2([C@@H](C[C@H]([C@@]34[C@@H]2[C@@H]([C@@H]([C@@](O3)(OC4=O)C)C=C)OC(=O)C5=CC=CC=C5)O)C([C@@H]1OC(=O)C)(C)C)C)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC(=O)OC1C(C(C2CC(C34C(C2(C1OC(=O)C5=CC=CC=C5)C)C(C(C(O3)(OC4=O)C)C=C)OC(=O)C6=CC=CC=C6)O)(C)C)OC(=O)C

Synonyms

staminolactone B
staminolactone-B

Origin of Product

United States

Q & A

Q. How can researchers ensure compliance with journal guidelines when reporting this compound’s crystallographic data?

  • Methodological Answer: Deposit structures in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Report refinement parameters (R-factor, resolution) and include cif files as supplementary data. Annotate thermal ellipsoid plots and hydrogen bonding networks in figures .

Literature & Collaboration

Q. What systematic approaches are effective for reviewing contradictory findings on this compound in existing literature?

  • Methodological Answer: Conduct PRISMA-guided systematic reviews to map evidence quality. Use tools like ROBIS to assess bias risk. Highlight methodological variations (e.g., assay type, cell lines) as potential confounders. Collaborate with original authors to reconcile discrepancies via shared protocols .

Q. How should interdisciplinary teams coordinate to study this compound’s multi-target effects?

  • Methodological Answer: Establish shared data repositories (e.g., Zenodo) for raw datasets. Hold weekly cross-disciplinary meetings to align hypotheses (e.g., chemists focus on SAR, biologists on pathway analysis). Use project management tools (e.g., Trello) to track milestones and delegate tasks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Staminolactone B
Reactant of Route 2
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Staminolactone B

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